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Introduction

Beta-carotene, a prominent member of the carotenoid family, is a naturally occurring pigment

responsible for the vibrant red, orange, and yellow colors of many fruits and vegetables. It is a

precursor to vitamin A and possesses significant antioxidant properties, making it a valuable

compound in the pharmaceutical, nutraceutical, and food industries.[1] The extraction of beta-
carotene from plant materials is a critical step in its commercial production and research

applications. The choice of extraction method depends on various factors, including the plant

matrix, desired purity of the extract, scalability, cost-effectiveness, and environmental

considerations.[1][2] This document provides detailed application notes and protocols for

various methods of beta-carotene extraction from plant materials, tailored for researchers,

scientists, and drug development professionals.

I. Conventional Extraction Methods
Solvent Extraction
Solvent extraction is a traditional and widely used method for isolating beta-carotene.[3] It

relies on the principle of dissolving the non-polar beta-carotene molecule in an organic

solvent.[4] The selection of the solvent is crucial and is based on its polarity, selectivity for

beta-carotene, boiling point, and safety.[4][5]
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Non-polar solvents: Hexane, petroleum ether, and n-heptane are effective for extracting non-

polar carotenoids like beta-carotene.[4]

Polar solvents: Acetone, ethanol, and ethyl acetate are more suitable for extracting a broader

range of carotenoids, including the more polar xanthophylls.[4]

Solvent mixtures: Combinations of solvents, such as hexane:acetone or ethanol:hexane, are

often used to enhance extraction efficiency by modulating the polarity of the extraction

medium.[6][7]

Key Considerations:

Toxicity and Environmental Impact: Many organic solvents are toxic and pose environmental

hazards, requiring careful handling and disposal.[8]

Beta-Carotene Stability: Beta-carotene is susceptible to degradation by light, heat, and

oxygen. Therefore, extractions should be performed under dim light and at controlled

temperatures to minimize isomerization and oxidation.[2][9]

Experimental Protocol: Solvent Extraction of Beta-Carotene from Carrots[4]

Materials and Equipment:

Fresh carrots

Methanol

Dichloromethane (Methylene chloride)

Anhydrous sodium sulfate

Round-bottom flask

Reflux condenser

Water bath

Büchner funnel and vacuum flask
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Separatory funnel

Erlenmeyer flask

Rotary evaporator

Procedure:

Sample Preparation: Weigh 10 grams of fresh carrots and finely chop or blend them.

Initial Extraction: Transfer the carrot sample to a round-bottom flask. Add 12.5 ml of

methanol and 25 ml of dichloromethane.

Reflux: Connect the flask to a reflux condenser and heat the mixture in a water bath at 50-

55°C for five minutes with occasional shaking. Methanol extracts polar substances, while

dichloromethane dissolves the non-polar beta-carotene.

Filtration: Cool the mixture and filter it through a Büchner funnel under vacuum.

Second Extraction: Return the carrot residue to the flask and add another 25 ml of

dichloromethane. Repeat the reflux and filtration steps.

Washing: Combine the filtrates in a separatory funnel. Add 25 ml of water and shake gently

to remove any remaining polar impurities. Allow the layers to separate.

Separation: The lower, orange-colored dichloromethane layer contains the dissolved beta-
carotene. Drain this layer into an Erlenmeyer flask. Discard the upper aqueous layer.

Drying: Add a small amount of anhydrous sodium sulfate to the dichloromethane extract to

remove any residual water.

Solvent Removal: Remove the solvent using a rotary evaporator at a temperature below

40°C to obtain the crude beta-carotene extract.

Storage: Store the extract in a dark, airtight container at a low temperature (e.g., -20°C) to

prevent degradation.
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II. Advanced Extraction Methods
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction (SFE) is a green and efficient alternative to conventional solvent

extraction.[10] It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the

extraction solvent. Supercritical CO2 exhibits properties of both a liquid and a gas, allowing it to

penetrate the plant matrix effectively and dissolve beta-carotene.[11]

Advantages:

Environmentally Friendly: CO2 is non-toxic, non-flammable, and readily available.[10]

Selectivity: The solvating power of supercritical CO2 can be tuned by adjusting pressure and

temperature, allowing for selective extraction of specific compounds.[11]

Solvent-Free Product: After extraction, the CO2 can be easily removed by depressurization,

leaving a solvent-free extract.[10]

Key Parameters:

Pressure: Higher pressures generally increase the density and solvating power of

supercritical CO2, leading to higher extraction yields.[10]

Temperature: The effect of temperature is more complex. While higher temperatures can

increase the vapor pressure of beta-carotene, they can also decrease the density of CO2.

Optimal temperatures need to be determined experimentally.[10]

Co-solvent: The addition of a small amount of a co-solvent, such as ethanol, can significantly

enhance the extraction efficiency of beta-carotene, especially from complex matrices.[10]

[12]

Experimental Protocol: Supercritical CO2 Extraction of Beta-Carotene from Dunaliella

salina[10]

Materials and Equipment:

Dried Dunaliella salina biomass
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Supercritical Fluid Extractor

High-pressure CO2 source

Co-solvent pump (for ethanol)

Extractor vessel

Separation vessel

Procedure:

Sample Preparation: Load the dried and ground Dunaliella salina biomass into the extractor

vessel.

System Pressurization and Heating: Pressurize the system with CO2 to the desired pressure

(e.g., 300-500 bar) and heat the extractor to the set temperature (e.g., 50-70°C).

Co-solvent Addition: If using a co-solvent, introduce ethanol at the desired concentration

(e.g., 5-10 wt%) into the CO2 stream.

Extraction: Allow the supercritical CO2 (with or without co-solvent) to flow through the

extractor vessel for a specified duration (e.g., 30-180 minutes).

Separation: The CO2-extract mixture flows into a separation vessel operating at a lower

pressure and temperature (e.g., 62 bar and 50°C). This causes the CO2 to vaporize,

precipitating the beta-carotene extract.

Collection: Collect the beta-carotene extract from the bottom of the separation vessel.

CO2 Recycling: The gaseous CO2 can be recycled back to the CO2 tank for reuse.

Enzyme-Assisted Extraction (EAE)
Enzyme-assisted extraction (EAE) utilizes enzymes to break down the plant cell wall

components, such as cellulose, hemicellulose, and pectin, thereby facilitating the release of

intracellular compounds like beta-carotene.[8] This method is often used as a pre-treatment

step before solvent extraction.
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Advantages:

Higher Yield: EAE can significantly increase the extraction yield of beta-carotene.[8][13]

Environmentally Friendly: It is a milder and more environmentally friendly method compared

to harsh chemical treatments.[8]

Reduced Solvent Consumption: By improving the accessibility of the target compound, EAE

can reduce the amount of solvent required for subsequent extraction.[8]

Common Enzymes:

Cellulases

Hemicellulases

Pectinases

Experimental Protocol: Enzyme-Aided Extraction of Carotenoids from Pumpkin[13][14]

Materials and Equipment:

Fresh pumpkin

Cellulase or Pectinase

Incubator or water bath

Blender

Centrifuge

Organic solvent (e.g., acetone, petroleum ether)

Procedure:

Sample Preparation: Wash and peel the pumpkin. Blend the pumpkin tissue into a fine paste.

Enzymatic Treatment:
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Take a known weight of the pumpkin paste.

Add a solution of cellulase or pectinase at an optimized concentration (e.g., determined

experimentally).

Incubate the mixture at the optimal temperature and pH for the specific enzyme for a

defined period (e.g., several hours).

Inactivation: Heat the mixture to inactivate the enzyme (e.g., by boiling for a few minutes).

Solvent Extraction:

After cooling, add an organic solvent (e.g., a mixture of acetone and petroleum ether) to

the enzyme-treated paste.

Mix thoroughly and then separate the solid and liquid phases by filtration or centrifugation.

Solvent Removal: Remove the solvent from the liquid phase using a rotary evaporator to

obtain the carotenoid extract.

Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction (UAE) employs high-frequency sound waves to create cavitation

bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates micro-

jets that disrupt the cell structure, enhancing the penetration of the solvent and the release of

intracellular compounds.[15]

Advantages:

Reduced Extraction Time: UAE can significantly shorten the extraction time compared to

conventional methods.[15]

Increased Yield: It can lead to higher extraction yields.[15]

Lower Solvent Consumption: The enhanced efficiency can reduce the amount of solvent

needed.
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Experimental Protocol: Ultrasound-Assisted Extraction of Beta-Carotene from Sweet

Potato[16][17]

Materials and Equipment:

Orange-fleshed sweet potato

Ultrasonic bath or probe sonicator

Methanol, Acetone, Hexane

Centrifuge

Rotary evaporator

Procedure:

Sample Preparation: Wash, peel, and juice the sweet potato.

Ultrasonic Treatment:

Place a known volume of the sweet potato juice in a beaker.

Subject the juice to ultrasound treatment using an ultrasonic bath or a probe sonicator at a

specific power and for a defined duration (e.g., 0.66 W/cm² for 8 minutes).

Solvent Extraction:

Mix the sonicated juice with sodium carbonate and methanol, then filter.

Wash the solid residue with methanol.

Subsequently, wash the residue with a mixture of acetone and hexane (1:1, v/v) containing

BHT (0.1%) to extract the beta-carotene.

Phase Separation: Combine the supernatants in a separatory funnel with a sodium sulfate

solution and water to facilitate phase separation.
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Collection and Concentration: Collect the upper hexane layer containing the beta-carotene
and concentrate it using a rotary evaporator.

Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction (MAE) utilizes microwave energy to heat the solvent and the

moisture within the plant material. This rapid, localized heating creates pressure that ruptures

the cell walls, leading to the efficient release of target compounds into the solvent.[2][15]

Advantages:

Extremely Fast: MAE can dramatically reduce extraction times, often to just a few minutes.[2]

[18]

High Efficiency: It often results in higher extraction yields compared to conventional methods.

[15]

Reduced Solvent Use: The efficiency of the process can lead to lower solvent consumption.

[15]

Experimental Protocol: Microwave-Assisted Extraction of Beta-Carotene from Tomato

Waste[18]

Materials and Equipment:

Dried tomato waste powder

95% Ethanol

Household microwave oven

Filtration setup

Hexane

Rotary evaporator

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 16 Tech Support

https://www.benchchem.com/product/b1666861?utm_src=pdf-body
https://academic.oup.com/ijfst/article/59/4/2136/7808096
https://www.thepharmajournal.com/archives/2023/vol12issue10/PartA/12-7-426-704.pdf
https://academic.oup.com/ijfst/article/59/4/2136/7808096
https://pdfs.semanticscholar.org/3ac8/b2b1af3716bfbdb480d8ad6ce34254551b29.pdf
https://www.thepharmajournal.com/archives/2023/vol12issue10/PartA/12-7-426-704.pdf
https://www.thepharmajournal.com/archives/2023/vol12issue10/PartA/12-7-426-704.pdf
https://www.benchchem.com/product/b1666861?utm_src=pdf-body
https://pdfs.semanticscholar.org/3ac8/b2b1af3716bfbdb480d8ad6ce34254551b29.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Add 5 g of tomato waste powder to 100 mL of 95% ethanol.

Microwave Irradiation: Place the mixture in a household microwave oven and irradiate at a

specific power and for a set time (e.g., 300 W for 60 seconds).

Filtration: After irradiation, filter the mixture to separate the extract from the solid residue.

Fractionation:

To separate the hydrophobic beta-carotene, perform a liquid-liquid extraction of the

ethanolic extract using hexane.

The beta-carotene will partition into the hexane layer.

Solvent Removal: Collect the hexane layer and remove the solvent using a rotary evaporator

to obtain the beta-carotene extract.

III. Quantitative Data Summary
The following tables summarize quantitative data on beta-carotene extraction yields from

various plant materials using different methods. It is important to note that direct comparison

between studies can be challenging due to variations in plant varieties, growing conditions,

sample preparation, and analytical methods.

Table 1: Comparison of Beta-Carotene Extraction Yields by Method
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Extraction
Method

Plant Material
Key
Parameters

Beta-Carotene
Yield

Reference

Solvent

Extraction
Carrots

Acetone:Hexane

(4:3)
30.06 mg/g [6]

Solvent

Extraction
Carrots

Ethanol:Hexane

(4:3)
27.55 mg/g [6]

Supercritical

CO2
Dunaliella salina

500 bar, 70°C,

10 wt% Ethanol
>90% recovery [10]

Supercritical

CO2
Dunaliella salina

20 MPa, 318.15

K, 5% Ethanol

25 g/kg

microalgae
[12]

Enzyme-Assisted Pumpkin (Whole) Cellulase
33.3% increase

(w/w)
[13]

Enzyme-Assisted Pumpkin (Peel) Cellulase
77.7% increase

(w/w)
[13]

Ultrasound-

Assisted

Sweet Potato

Juice

0.66 W/cm², 8

min

76.6%

bioaccessibility
[16][17]

Microwave-

Assisted
Tomato Waste 300 W, 60 s 4.83 mg/100 g [18]

Microwave-

Assisted
Carrots

165 W, 9.39 min,

Flaxseed oil
77.48% [2]

IV. Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for

the key beta-carotene extraction methods.
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Caption: Workflow for Conventional Solvent Extraction of Beta-Carotene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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